6-Chloro-5-methylbenzofuran-2-carboxylic acid
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Overview
Description
Preparation Methods
One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and methylation reactions . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing reagents such as chlorinating agents and methylating agents under controlled conditions .
Chemical Reactions Analysis
6-Chloro-5-methylbenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylbenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert effects by interfering with cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-5-methylbenzofuran-2-carboxylicacid can be compared with other benzofuran derivatives such as:
5-Methylbenzofuran-2-carboxylicacid: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
6-Chlorobenzofuran-2-carboxylicacid: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
5-Chloro-6-methylbenzofuran-2-carboxylicacid: Has a different substitution pattern, which can lead to variations in its chemical and biological properties.
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
6-chloro-5-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c1-5-2-6-3-9(10(12)13)14-8(6)4-7(5)11/h2-4H,1H3,(H,12,13) |
InChI Key |
ARGGPHRWMUSMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OC(=C2)C(=O)O |
Origin of Product |
United States |
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